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molecular formula C2H7N B3044227 Dimethylamine-N-D1 CAS No. 917-72-6

Dimethylamine-N-D1

Cat. No. B3044227
M. Wt: 46.09 g/mol
InChI Key: ROSDSFDQCJNGOL-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731322

Procedure details

A solution of 9 ml (0.05 mmol) of diketene-acetone adduct in 20 ml of toluene was treated with gaseous dimethylamine at room temperature until the reaction was complete. The solvent was removed in vacuo and the residue was purified by chromatography on silica gel (EtOAc/MeOH 0%→10%) yielding 7.0 g of the title compound.
Name
diketene acetone
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.CC(C)=O.[CH3:11][NH:12][CH3:13]>C1(C)C=CC=CC=1>[CH3:11][N:12]([CH3:13])[C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1] |f:0.1|

Inputs

Step One
Name
diketene acetone
Quantity
9 mL
Type
reactant
Smiles
C=C1CC(=O)O1.CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel (EtOAc/MeOH 0%→10%)

Outcomes

Product
Name
Type
product
Smiles
CN(C(CC(C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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